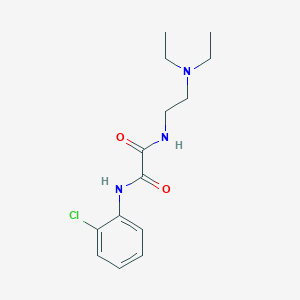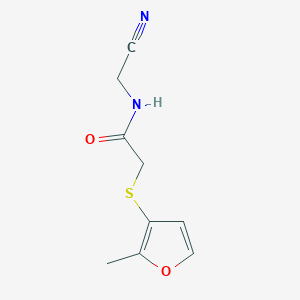
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylthio)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylthio)benzamide, also known as DMTB, is a thiazole-based compound that has been widely used in scientific research. DMTB has shown promising results in various studies, making it an important compound in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-4-(isopropylthio)benzamide and its derivatives have shown significant promise in anticancer research. For instance, a series of thiazole and benzamide derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines. These compounds have exhibited moderate to excellent anticancer activities, with some derivatives showing higher anticancer activities than reference drugs like etoposide. The effectiveness of these compounds has been tested against breast, lung, colon, and ovarian cancer cell lines, indicating their potential as broad-spectrum anticancer agents (Ravinaik et al., 2021).
Antimicrobial and Antifungal Activities
Thiazole and benzamide derivatives have also been explored for their antimicrobial and antifungal properties. Novel compounds synthesized from thiazole scaffolds have demonstrated low to moderate antifungal activity, highlighting their potential in treating fungal infections. Such studies expand the application of N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-4-(isopropylthio)benzamide derivatives beyond oncology into infectious diseases, providing a new avenue for the development of antimicrobial and antifungal therapies (Saeed et al., 2008).
Synthesis and Structural Analysis
The synthesis and structural analysis of thiazole and benzamide derivatives form a critical component of research into their applications. Studies focusing on the microwave-assisted synthesis of these compounds have shown efficient and cleaner methods compared to traditional synthesis techniques. Such advancements in synthesis methods not only streamline the production of these compounds but also contribute to a better understanding of their structures through various analytical techniques. This foundational knowledge is crucial for the further development and optimization of these compounds for various scientific applications (Saeed, 2009).
Anticorrosive Properties
In addition to biomedical applications, thiazole and benzamide derivatives have shown potential in the field of materials science, particularly as anticorrosive agents. Studies have demonstrated that certain derivatives can significantly inhibit the corrosion of metals, such as steel, in acidic environments. This property could be incredibly beneficial for protecting infrastructure and machinery in industrial settings, opening up new research avenues in the development of more durable and long-lasting materials (Hu et al., 2016).
Eigenschaften
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-propan-2-ylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-13(2)28-16-8-5-14(6-9-16)20(24)23-21-22-18(12-27-21)17-11-15(25-3)7-10-19(17)26-4/h5-13H,1-4H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUOBYMJYLQNHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-4-(isopropylthio)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methoxy-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2920553.png)

![2-((6-(4-Ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B2920556.png)
![3-(2-methoxy-5-methylphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2920557.png)



![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2920565.png)

![N-(4-(furan-3-yl)benzyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2920571.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2920573.png)
![Methyl 2-({[(2-ethylquinazolin-4-yl)oxy]acetyl}amino)benzoate](/img/structure/B2920575.png)